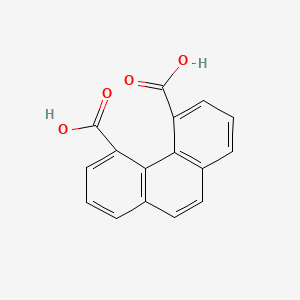

Phenanthrene-4,5-dicarboxylic acid

Overview

Description

Phenanthrene-4,5-dicarboxylic acid (C₁₆H₁₀O₄, CAS 5462-82-8) is a dicarboxylic acid derivative of phenanthrene, primarily recognized as a critical intermediate in the microbial degradation of pyrene and other polycyclic aromatic hydrocarbons (PAHs) . It is synthesized chemically via oxidation of 4-formyl-5-phenanthroic acid under Schmidt reaction conditions, yielding pyrenone derivatives and imides . Biologically, it is formed during pyrene degradation by intradiol cleavage of 4,5-dihydroxypyrene, catalyzed by dioxygenases in Mycobacterium species .

Physicochemical properties include a molecular weight of 266.25 g/mol, a melting point of 244–246°C, and stability under ambient storage conditions . Detection methods involve HPLC, GC-MS, and NMR, with applications in environmental monitoring to identify PAH-degrading microbial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenanthrene-4,5-dicarboxylic acid can be synthesized through the oxidation of phenanthrene. One common method involves the use of potassium dichromate and hydrochloric acid, which oxidizes phenanthrene to form this compound . The reaction typically requires controlled conditions to ensure the selective oxidation of the desired positions on the phenanthrene ring.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, biotransformation methods using microorganisms such as fungi and bacteria have been explored for the production of this compound from phenanthrene .

Chemical Reactions Analysis

Biodegradation Pathway Reactions

Phenanthrene-4,5-dicarboxylic acid is central to microbial pyrene degradation. Key enzymatic steps include:

This pathway is conserved in Mycobacterium spp. (e.g., strain KMS, PYR-1) and enables bacterial utilization of pyrene as a carbon source .

Chemical Reactivity in Synthetic Contexts

The compound undergoes characteristic reactions of aromatic dicarboxylic acids:

Oxidation

-

Reagents : KMnO₄, K₂Cr₂O₇/HCl

-

Products : Quinones (via decarboxylative oxidation) and hydroxylated derivatives .

-

Conditions : Aqueous acidic or alkaline media at elevated temperatures (80–100°C) .

Reduction

-

Reagents : LiAlH₄, NaBH₄

-

Products : 4,5-Bis(hydroxymethyl)phenanthrene (reduction of -COOH to -CH₂OH) .

-

Kinetics : Complete reduction requires >12 hours under anhydrous conditions .

Electrophilic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-2 and C-7 positions.

-

Halogenation : Cl₂/FeCl₃ yields mono- or di-chlorinated derivatives.

Hydration and Cannizzaro Reaction

While not directly observed for the dicarboxylic acid, its dialdehyde analog exhibits:

-

Hydration : Forms a cyclic hydrate (cis–trans mixture) in aqueous solution with a rate coefficient at 25°C .

-

Intramolecular Cannizzaro Reaction : In 70% dioxane-water, the dialdehyde undergoes base-catalyzed disproportionation to yield phenanthrene-4-carboxylic acid and 4-hydroxymethylphenanthrene .

Degradation in Mixed PAH Systems

In PAH mixtures (e.g., pyrene + phenanthrene):

-

Antagonistic degradation observed in Mycobacterium strains due to pathway interference .

-

Metabolite profiling reveals shunt products (e.g., 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid) via alternative ring cleavage .

Structural and Kinetic Data

Environmental and Industrial Relevance

Scientific Research Applications

Environmental Applications

Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs)

Phenanthrene-4,5-dicarboxylic acid plays a crucial role in the microbial degradation of PAHs like pyrene. Microorganisms such as Mycobacterium sp. utilize this compound as an intermediate in their metabolic pathways. The degradation process typically involves:

- Initial Dioxygenation : Pyrene is oxidized to form diols.

- Formation of this compound : Through ortho-cleavage mechanisms.

- Further Metabolism : This compound can be further metabolized into simpler compounds that can be utilized for energy by the microorganisms .

This pathway is essential for bioremediation efforts aimed at cleaning up PAH-contaminated environments.

Biological Applications

Metabolic Pathways

Research has shown that this compound is involved in significant biochemical pathways related to the degradation of complex hydrocarbons. Its presence triggers enzymatic reactions that facilitate the breakdown of PAHs:

- Enzymatic Interactions : The compound interacts with dioxygenases and dehydrogenases, which catalyze its conversion into other metabolites .

- Environmental Monitoring : The detection of phenanthrene-4,5-dicarboxylic acid in environmental samples can indicate ongoing microbial activity in degrading phenanthrene .

Industrial Applications

Material Science

Recent studies have explored the potential use of this compound as a precursor for developing new materials:

- Porous Organic Frameworks (POFs) : Research indicates that this compound could be utilized to synthesize POFs with applications in gas storage and separation technologies .

Dyes and Pigments Production

this compound is also investigated for its utility in producing dyes and pigments due to its chemical structure and reactivity .

Case Studies

- Microbial Degradation Studies : A study focused on Mycobacterium sp. strain AP1 demonstrated that this bacterium could effectively utilize phenanthrene as a carbon source through its metabolic pathways involving phenanthrene-4,5-dicarboxylic acid .

- Environmental Remediation Projects : Research has highlighted the role of phenanthrene-4,5-dicarboxylic acid as a marker for monitoring bioremediation processes in contaminated sites. Its presence correlates with microbial activity aimed at detoxifying PAHs .

Mechanism of Action

The mechanism of action of phenanthrene-4,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. In biodegradation processes, the compound is metabolized by microorganisms through enzymatic reactions. Dioxygenase enzymes initially oxidize the benzene ring to form cis-dihydrodiols, which are further dehydrogenated to form dihydroxylated intermediates . These intermediates can then be metabolized via catechols to carbon dioxide and water, completing the degradation pathway.

Comparison with Similar Compounds

Structural and Functional Analogues in PAH Degradation

Phenanthrene-4,5-dicarboxylic Acid vs. Diphenic Acid (Biphenyl-2,2′-dicarboxylic Acid)

- Structural Differences : this compound features fused aromatic rings, whereas diphenic acid consists of two benzene rings connected by a single bond.

- Reactivity: Under Schmidt reaction conditions, this compound forms pyrenone derivatives, while diphenic acid produces 2,2′-diaminobiphenyl and phenanthridone .

- Metabolic Roles : Diphenic acid is a metabolite in biphenyl degradation, whereas this compound is specific to pyrene catabolism .

This compound vs. Naphthalene-1,2-dicarboxylic Acid

- Pathway Branching : Both are intermediates in pyrene degradation. Naphthalene-1,2-dicarboxylic acid arises from meta-cleavage of dihydroxyphenanthrene, while this compound results from ortho-cleavage .

- Downstream Products : this compound is decarboxylated to 4-phenanthroic acid, whereas naphthalene-1,2-dicarboxylic acid is funneled into phthalate pathways .

Comparative Degradation Pathways

Pyrene vs. Phenanthrene Degradation

- Pyrene : Degraded via 4,5-dioxygenation to cis-4,5-dihydrodiol, dehydrogenated to 4,5-dihydroxypyrene, and cleaved to this compound .

- Phenanthrene: Metabolized via 3,4- or 9,10-dioxygenation, yielding phthalic acid or 2-biphenoic acid, respectively .

- Key Difference : this compound is unique to pyrene degradation, absent in phenanthrene pathways .

Pyrene vs. Anthracene Degradation

- Anthracene: Oxidized to 1,2-dihydroxyanthracene, leading to benzoic acid. No dicarboxylic acid intermediates are reported .

Microbial Utilization Across Species

Stability and Environmental Persistence

Biological Activity

Phenanthrene-4,5-dicarboxylic acid (PDA) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention for its biological activity, particularly in the context of microbial degradation and potential environmental applications. This article explores the compound's biological activity, mechanisms of action, and its role in biodegradation processes.

Chemical Structure and Properties

This compound has the chemical formula and features two carboxylic acid groups at the 4 and 5 positions of the phenanthrene ring system. Its molecular weight is approximately 266.25 g/mol, with a melting point ranging from 244°C to 246°C.

Target Enzymes

PDA primarily interacts with ring-hydroxylating dioxygenases (RHDs) , enzymes crucial for the oxidation of aromatic compounds. The initial reaction involves the conversion of phenanthrene into PDA through dioxygenation at the C-4 and C-5 positions. This transformation is essential for further degradation pathways that lead to less toxic metabolites.

Biochemical Pathways

The degradation of PDA occurs through two main pathways:

- 4-Phenanthrenecarboxylic Acid Pathway : Involves further oxidation and breakdown into simpler compounds.

- 5-Hydroxy-4-Phenanthrenecarboxylic Acid Pathway : This pathway also leads to the formation of less complex molecules suitable for microbial metabolism .

Biological Activity in Microbial Degradation

PDA plays a significant role in the biodegradation of PAHs, particularly pyrene. Certain bacteria, such as Mycobacterium and Rhodococcus species, utilize PDA as a metabolic intermediate. These microorganisms can degrade pyrene using PDA as a sole carbon source, demonstrating its importance in bioremediation processes .

Case Study: Sphingobium yanoikuyae SJTF8

A notable study investigated Sphingobium yanoikuyae SJTF8, which exhibits high efficiency in degrading phenanthrene and its derivatives under various stress conditions. The strain was able to completely degrade 250 mg/L of phenanthrene within 48 hours, even in the presence of heavy metals like zinc and cadmium . The genomic analysis revealed plasmids containing genes responsible for PAH degradation and heavy metal tolerance, highlighting the adaptability of this strain in contaminated environments.

Cellular Effects

PDA influences several cellular processes in bacteria capable of degrading PAHs:

- Enzymatic Reactions : It triggers specific enzymatic pathways that facilitate pyrene breakdown.

- Metabolic Intermediates : The presence of PDA leads to the formation of various intermediates that are crucial for cellular metabolism and energy production.

Research Findings and Data Tables

Research has shown that PDA not only serves as a metabolic intermediate but also participates in various biochemical reactions that enhance microbial degradation capabilities. Below is a summary table highlighting key findings from studies on PDA:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Phenanthrene-4,5-dicarboxylic acid?

this compound (P45DCA) is synthesized via two main pathways:

- Schmidt Reaction : Oxidation of lactol derivatives (e.g., 4-formyl-5-phenanthroic acid lactol) under Schmidt reaction conditions yields P45DCA as a product alongside 1-aza-pyren-2(1H)-one. Hydrazoic acid selectively attacks aldehyde sites during this process .

- Oxidation of Precursors : Direct oxidation of intermediates like 4,5-dihydroxypyrene or pyrene-derived dihydrodiols (e.g., cis-4,5-pyrene-dihydrodiol) generates P45DCA as a key metabolite in microbial degradation pathways .

Q. What analytical techniques are used to characterize this compound?

Structural and functional characterization employs:

- Spectroscopy : FT-IR for functional groups, and NMR to resolve proton/carbon environments .

- Crystallography : Single-crystal XRD confirms molecular arrangement and hydrogen bonding .

- Hirshfeld Surface Analysis : Maps intermolecular interactions in crystalline phases .

Q. What role do specific enzymes play in the catabolism of this compound?

Key enzymes include:

- Dioxygenases : Initiate pyrene degradation by forming dihydrodiol intermediates (e.g., cis-4,5-pyrene-dihydrodiol), precursors to P45DCA .

- Dehydrogenases : Convert dihydrodiols to dihydroxypyrene, which undergoes ortho-cleavage to form P45DCA .

- Decarboxylases : Further metabolize P45DCA into smaller aromatic acids like 3,4-dihydroxyphenanthrene .

Advanced Research Questions

Q. How do microbial degradation pathways of pyrene lead to this compound?

Pyrene degradation in bacteria like Mycobacterium sp. KMS follows:

- Step 1 : Dioxygenation at C4-C5 positions forms cis-4,5-pyrene-dihydrodiol.

- Step 2 : Dehydrogenation produces 4,5-dihydroxypyrene, which undergoes ortho-cleavage to yield P45DCA.

- Step 3 : P45DCA is decarboxylated to phenanthrene-4-carboxylic acid, entering the phthalate pathway . Key Evidence : Proteomic studies (2-D gel electrophoresis) confirm induction of dioxygenases and dehydrogenases during pyrene metabolism .

Q. How to resolve contradictions in reported biodegradation pathways?

Discrepancies arise from strain-specific metabolic strategies:

- Mycobacterium sp. KMS fully mineralizes P45DCA via phthalate , while Sphingomonas spp. accumulate it as an intermediate .

- Methodology : Use isotopic tracing (-pyrene) and mutant strain analysis to map pathway branches. For example, Mycobacterium sp. AP1 produces 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid, indicating alternative ring-cleavage mechanisms .

Q. What methodological approaches confirm the structural integrity of this compound in complex matrices?

- LC-MS/MS : Quantifies P45DCA in environmental samples (e.g., soil) while distinguishing it from isomers .

- Enzyme Assays : Monitor activity of P45DCA-specific decarboxylases using UV-Vis spectroscopy (e.g., absorbance at 340 nm for NADH-dependent reactions) .

Q. Methodological Recommendations

- For synthesis optimization , vary sulfuric acid concentration in Schmidt reactions to control product ratios (e.g., P45DCA vs. imide derivatives) .

- In biodegradation studies , use proteomics (2-D gels) to identify induced enzymes like aromatic-ring-hydroxylating dioxygenases .

- For analytical challenges , combine XRD with Hirshfeld analysis to resolve crystal packing ambiguities in P45DCA derivatives .

Properties

IUPAC Name |

phenanthrene-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-8-10-4-2-6-12(16(19)20)14(10)13(9)11/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGXPRCIICFJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C3=C(C=CC=C3C(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203055 | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-82-8 | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5462-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.